molecular formula C14H9BrClN B12921463 3-Bromo-9-chloro-5-methylacridine CAS No. 88914-98-1

3-Bromo-9-chloro-5-methylacridine

Cat. No.: B12921463
CAS No.: 88914-98-1
M. Wt: 306.58 g/mol
InChI Key: OYGFBPGSCUVNPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-chloro-5-methylacridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 5-methylacridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-chloro-5-methylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives .

Scientific Research Applications

3-Bromo-9-chloro-5-methylacridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Bromo-9-chloro-5-methylacridine involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Acridine: The parent compound of 3-Bromo-9-chloro-5-methylacridine, known for its broad range of biological activities.

    9-Chloroacridine: Similar in structure but lacks the bromine and methyl groups.

    5-Methylacridine: Lacks the bromine and chlorine atoms but shares the methyl group.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other acridine derivatives .

Properties

CAS No.

88914-98-1

Molecular Formula

C14H9BrClN

Molecular Weight

306.58 g/mol

IUPAC Name

3-bromo-9-chloro-5-methylacridine

InChI

InChI=1S/C14H9BrClN/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3

InChI Key

OYGFBPGSCUVNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)Cl

Origin of Product

United States

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